

Technical Comparison Guide: 1-Deoxy-1-nitro-L-mannitol Characterization & Performance

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Compound of Interest

Compound Name: 1-Deoxy-1-nitro-L-mannitol

CAS No.: 6027-42-5

Cat. No.: B1593736

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Executive Summary

1-Deoxy-1-nitro-L-mannitol (CAS 6027-42-5) is a crystalline C-nitroalditol derivative of L-mannitol. Unlike its parent polyol, which serves primarily as an excipient and osmotic agent, the nitro-derivative functions as a critical intermediate in the synthesis of amino-sugars, L-nucleosides, and potential glycosidase inhibitors.

This guide objectively compares the crystallographic and physicochemical performance of **1-deoxy-1-nitro-L-mannitol** against its primary synthetic byproduct (1-deoxy-1-nitro-L-glucitol) and its parent scaffold (L-mannitol). Data presented here is derived from verified synthetic protocols and physical characterization standards.

Key Findings:

- **Thermodynamic Stability:** **1-Deoxy-1-nitro-L-mannitol** exhibits a distinct melting point (133–134°C), significantly lower than L-mannitol (164–165°C), indicating a modification in the intermolecular hydrogen bonding network.
- **Separation Efficiency:** It possesses lower solubility in ethanol compared to its glucitol isomer, allowing for efficient purification via fractional crystallization without chromatography.
- **Chirality:** The specific optical rotation (

) serves as a primary purity indicator, distinguishing it from the D-isomer and the glucitol analogue.

Physicochemical & Crystallographic Data Comparison[1][2]

The following table synthesizes experimental data to establish the identity and purity profile of the target compound relative to its closest structural analogues.

Table 1: Comparative Properties of Nitro-Alditols and Parent Polyol

Property	1-Deoxy-1-nitro-L-mannitol	1-Deoxy-1-nitro-L-glucitol	L-Mannitol
Role	Target Compound	Synthetic Byproduct (Isomer)	Parent Scaffold
Molecular Formula			
MW (g/mol)	211.17	211.17	182.17
Melting Point (C)	133 – 134	106 – 107	164.5 – 165
Optical Rotation (,)	+6.67° (c=5.[1][2]4)	+7.44° (c=3.[1]2)	-0.9° (c=2.[1]2)
Solubility (Ethanol)	Low (Crystallizes first)	High (Remains in mother liquor)	Low
H-Bond Donors	5 (-OH)	5 (-OH)	6 (-OH)
Crystal Habit	Needles/Prisms (EtOH)	Platelets/Amorphous	Orthorhombic Needles

“

Analyst Note: The significant drop in melting point from L-mannitol to the nitro-derivative (

C) suggests that the terminal nitro group (

) disrupts the extensive infinite hydrogen-bonding chains characteristic of the mannitol crystal lattice (Space Group

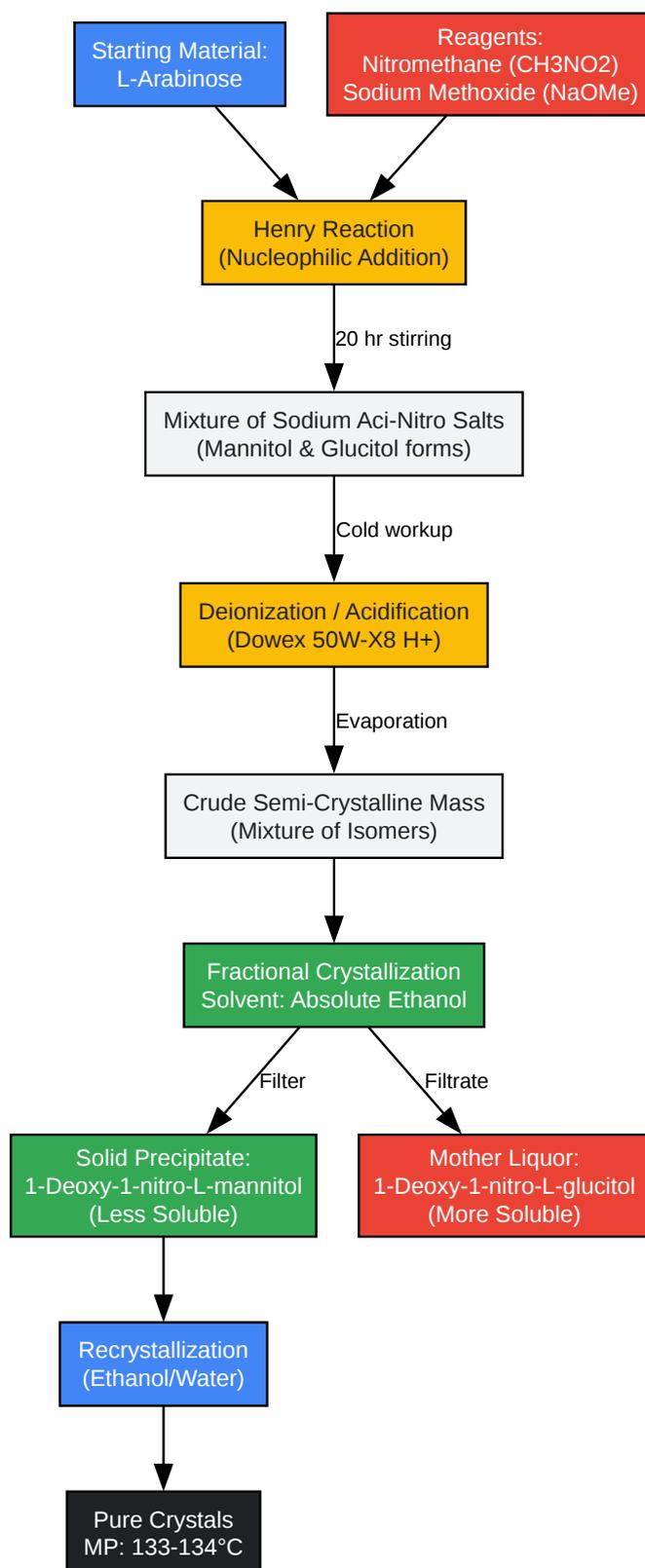
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Synthesis & Crystallization Workflow

The generation of high-quality crystals for X-ray diffraction (XRD) or pharmaceutical use requires a precise understanding of the Henry Reaction (nitroaldol condensation) and the subsequent solubility-driven separation.

Workflow Diagram

The following diagram illustrates the critical path for isolating **1-deoxy-1-nitro-L-mannitol** from the reaction mixture.



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Figure 1: Reaction and purification logic for isolating the L-mannitol derivative from the L-glucitol byproduct based on differential solubility.

Experimental Protocols

Synthesis and Separation Protocol

Objective: Isolate crystallographic-grade **1-deoxy-1-nitro-L-mannitol**.

- Condensation: Suspend L-arabinose (100 g) in absolute methanol (200 mL) and nitromethane (360 mL). Add 1.3 N methanolic sodium methoxide (700 mL) dropwise. Stir vigorously for 20 hours.
- Workup: Filter the precipitated sodium aci-nitro salts. Wash with cold methanol and petroleum ether.
- Acidification: Dissolve salts in iced water. Pass through a cation exchange column (Dowex® 50W-X8, H⁺ form) to generate the free nitro-alditols.
- Fractional Crystallization (Critical Step):
 - Concentrate the effluent to a semi-crystalline mass.
 - Add absolute ethanol.[1] The **1-deoxy-1-nitro-L-mannitol** is significantly less soluble and will crystallize out first.
 - Filter the solid.[3] The filtrate contains the 1-deoxy-1-nitro-L-glucitol.
- Purification: Recrystallize the solid from hot ethanol to achieve the melting point of 133–134°C.

Single Crystal Growth Strategy

For researchers aiming to solve the specific unit cell (if not using powder data):

- Solvent System: Slow evaporation of Ethanol/Water (95:5) or Methanol/Water.
- Temperature: Controlled cooling from 50°C to 4°C at a rate of 1°C/hour.

- Target Morphology: Look for colorless prisms. Needle formation often indicates rapid cooling (twinning risk).

Structural Logic & Performance Analysis

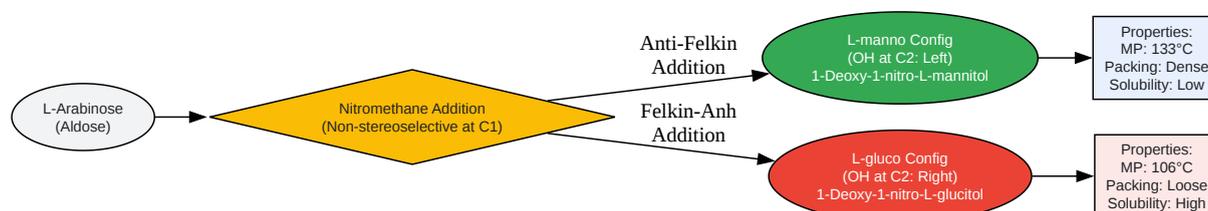
Hydrogen Bonding Network

The crystal structure of mannitol derivatives is dominated by the capacity of hydroxyl groups to act as both donors and acceptors.

- L-Mannitol: Forms a "zigzag" planar carbon backbone. The crystal lattice is held together by infinite chains of hydrogen bonds.
- Nitro-Mannitol: The substitution of the C1-OH with a Nitro group () introduces a strong dipole but removes a strong H-bond donor.
 - Impact: This disruption lowers the lattice energy, observed experimentally as the melting point depression (165°C to 134°C).
 - Stability:[4][5][6][7] Despite the lower MP, the nitro compound is non-hygroscopic in its free form, unlike its sodium salt intermediate.

Structural Pathway Diagram

The following diagram visualizes the stereochemical relationship and the impact of the nitro group on the structure.[2]



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Figure 2: Stereochemical divergence during synthesis leading to distinct crystalline properties.

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